Arsine, ethylidipropoxy-
Description
Contextualizing Organoarsenic Compounds in Modern Chemistry
Organoarsenic compounds, which feature a chemical bond between arsenic and carbon, represent a significant and historic area of chemistry. usa-journals.comwikipedia.org For over two centuries, these compounds have been instrumental in advancing fundamental chemical theories, including concepts of valency and aromaticity. usa-journals.comrsc.org While their applications have evolved, with historical uses in pharmaceuticals and agriculture, concerns about their environmental and health impacts have led to a decline in some industrial applications, such as in insecticides, herbicides, and fungicides. usa-journals.comwikipedia.org
Despite their toxicity, organoarsenic compounds continue to be a subject of interest. usa-journals.com They are broadly categorized into organoarsenic(III) and organoarsenic(V) compounds, with the arsenic atom existing in different oxidation states. wikipedia.org The synthesis of these compounds often involves the alkylation of arsenic chlorides using organolithium or Grignard reagents. wikipedia.org
Significance of Ethylidipropoxyarsine within the Organoarsine Class
The significance of a specific compound like ethylidipropoxyarsine within the vast class of organoarsines is determined by its unique structural features and potential applications. While detailed research on ethylidipropoxyarsine itself is not widely available in the public domain, its importance can be inferred from the broader applications of related organoarsenic compounds. The presence of ethyl and dipropoxy groups attached to the arsine center would influence its reactivity, solubility, and biological interactions, making it a potential candidate for specialized research areas.
Historical Development and Current Research Trajectories of Organoarsines
The history of organoarsenic chemistry dates back to 1760 with the synthesis of the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine) by French chemist Louis Claude Cadet. wikipedia.orgrsc.org This event is sometimes considered the birth of organometallic chemistry. wikipedia.orglibretexts.org A pivotal moment in the field was the development of Salvarsan (arsphenamine) by Paul Ehrlich's team in the early 20th century, which became the first effective treatment for syphilis and earned Ehrlich a Nobel Prize. rsc.orgalfa-chemistry.com This marked the dawn of modern chemotherapy. alfa-chemistry.com
Throughout the 20th century, research expanded to include the synthesis of a wide array of organoarsenic compounds and the investigation of their properties. researchgate.net Current research trajectories are increasingly focused on understanding the environmental fate and biotransformation of organoarsenic compounds, as well as exploring niche applications in materials science and as ligands in coordination chemistry. rsc.orgnih.gov The development of novel synthetic methods that are more economical and environmentally benign is also a key area of contemporary research. acs.org
Structure
2D Structure
Properties
CAS No. |
64048-92-6 |
|---|---|
Molecular Formula |
C8H19AsO2 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
ethyl(dipropoxy)arsane |
InChI |
InChI=1S/C8H19AsO2/c1-4-7-10-9(6-3)11-8-5-2/h4-8H2,1-3H3 |
InChI Key |
LEUFNVRIHGETKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[As](CC)OCCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethylidipropoxyarsine and Analogous Organoarsines
Precursor Selection and Strategic Reaction Pathway Design
The successful synthesis of a target organoarsine is highly dependent on the careful selection of precursors and the design of the reaction pathway. The choice of starting materials dictates the reaction conditions and the ultimate yield and purity of the product.
A cornerstone of organoarsine synthesis is the reaction between arsenic halides and organometallic reagents. libretexts.org This approach allows for the direct formation of arsenic-carbon bonds. libretexts.org For the synthesis of a compound like ethylidipropoxyarsine, a plausible route involves the stepwise reaction of an arsenic trihalide with appropriate organometallic reagents.
A common strategy begins with the reaction of arsenic trichloride (B1173362) (AsCl₃) with an ethyl organometallic reagent, such as ethyllithium (B1215237) (CH₃CH₂Li) or a Grignard reagent like ethylmagnesium bromide (CH₃CH₂MgBr). libretexts.org This initial step would form an ethyl-substituted arsenic halide intermediate. Subsequent reaction with a propoxy-containing reagent, such as sodium propoxide (NaOCH₂CH₂CH₃), would then introduce the propoxy groups.
Table 1: Examples of Organometallic Reagents in Organoarsine Synthesis
| Organometallic Reagent | Formula | Typical Application |
| Ethyllithium | CH₃CH₂Li | Introduction of ethyl groups |
| Ethylmagnesium Bromide | CH₃CH₂MgBr | Introduction of ethyl groups |
| Sodium Propoxide | NaOCH₂CH₂CH₃ | Introduction of propoxy groups |
| Lithium Diorganocopper Reagents | R₂CuLi | Carbon-carbon bond formation |
This table presents examples of organometallic reagents that can be utilized in the synthesis of functionalized organoarsines.
The reaction stoichiometry is critical in this process to control the degree of substitution. For instance, reacting one equivalent of the ethyl organometallic reagent with arsenic trichloride would preferentially yield ethyldichloroarsine (B1595755) (CH₃CH₂AsCl₂). This intermediate can then be reacted with two equivalents of sodium propoxide to yield the desired ethylidipropoxyarsine. The choice of solvent is also crucial, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being common due to their ability to stabilize the organometallic reagents. libretexts.org
Another important synthetic route involves the reduction of higher oxidation state arsenic compounds. For instance, an organoarsenic(V) compound can be reduced to the corresponding arsine. While direct synthesis from elemental arsenic is possible, it often requires harsh conditions, including high temperatures and the use of catalysts. wikipedia.org
A more common laboratory-scale approach involves the reduction of arsinic acids. For a compound like ethylidipropoxyarsine, a hypothetical precursor could be an ethylarsonic acid derivative which is then reduced and subsequently reacted with propanol. However, the more direct route of building the molecule from an arsenic(III) source is generally more efficient.
Reductive coupling reactions can also be employed to form arsenic-carbon bonds. These methods often involve the in-situ generation of a reactive arsenic species that then reacts with an organic halide.
Optimization of Reaction Conditions for Yield and Purity Enhancement
Optimizing reaction conditions is paramount to maximizing the yield and purity of the target organoarsine. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the nature of the reactants and any catalysts.
For reactions involving organometallic reagents, maintaining a low temperature, often between -78 °C and 0 °C, is crucial to prevent side reactions and decomposition of the reagents. The slow, dropwise addition of one reagent to another is also a standard practice to control the reaction exotherm and improve selectivity.
The choice of solvent can significantly influence the reaction outcome. As mentioned, ethereal solvents are preferred for their ability to solvate the metal cation of the organometallic reagent, thereby increasing its nucleophilicity. libretexts.org The purity of the reagents and the solvent is also critical, as trace amounts of water or other protic impurities can quench the highly reactive organometallic species.
Table 2: Key Parameters for Optimization in Organoarsine Synthesis
| Parameter | Importance | Typical Conditions |
| Temperature | Controls reaction rate and selectivity | -78 °C to room temperature |
| Reaction Time | Ensures complete reaction | Varies from hours to days |
| Solvent | Stabilizes reagents and influences reactivity | Diethyl ether, THF |
| Reagent Purity | Prevents side reactions and improves yield | High purity, anhydrous |
This table highlights the critical parameters that need to be optimized to achieve high yields and purity in the synthesis of organoarsines.
Advanced Separation and Purification Techniques for Organoarsenic Compounds
Following the synthesis, the crude product is typically a mixture containing the desired organoarsine, unreacted starting materials, byproducts, and solvent. Therefore, effective separation and purification techniques are essential to isolate the pure compound.
Distillation is a common method for purifying liquid organoarsines, especially those with relatively low boiling points. Given that ethylidipropoxyarsine is likely to be a liquid at room temperature, vacuum distillation would be a suitable technique to purify it while avoiding thermal decomposition at higher temperatures.
Chromatography is another powerful tool for the purification of organoarsenic compounds. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be effective for separating the target compound from impurities with different polarities. For more sensitive or complex mixtures, techniques like high-performance liquid chromatography (HPLC) can be employed.
The purity of the final product is typically assessed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and elemental analysis. These methods provide detailed information about the structure and composition of the synthesized molecule, confirming its identity and purity.
Spectroscopic and Structural Elucidation of Ethylidipropoxyarsine and Its Derived Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds in solution. msu.edulibretexts.orglibretexts.org For a molecule like ethylidipropoxyarsine, ¹H, ¹³C, and ⁷⁵As NMR would provide critical insights into its structure and dynamics.
Elucidation of Solution-State Molecular Symmetry and Ligand Conformation
¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity and symmetry of the ethylidipropoxyarsine molecule. The spectra would be expected to show distinct signals for the ethyl and dipropoxy groups.
Expected ¹H NMR Resonances for Ethylidipropoxyarsine:
Ethyl group (-CH₂CH₃): A quartet for the methylene (B1212753) protons (-CH₂) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.
Dipropoxy group (-OCH₂CH₂CH₃): A triplet for the terminal methyl protons (-CH₃), a sextet for the central methylene protons (-CH₂-), and a triplet for the methylene protons attached to the oxygen (-O-CH₂-).
The number of unique signals in the ¹³C NMR spectrum would indicate the molecular symmetry. For ethylidipropoxyarsine, one would expect distinct signals for each carbon atom in the ethyl and dipropoxy moieties, assuming no unexpected conformational isomers are present at room temperature.
Conformational analysis, which examines the different spatial arrangements of atoms, can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com These experiments can reveal through-space interactions between protons, helping to determine the preferred conformation of the flexible ethyl and dipropoxy groups around the arsenic center.
Investigation of Metal-Nucleus Couplings in Organoarsine Complexes
When ethylidipropoxyarsine acts as a ligand in a metal complex, NMR spectroscopy can provide valuable information about the metal-arsenic bond. nih.govrsc.org If the metal nucleus is NMR active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), scalar coupling (J-coupling) between the metal and the arsenic nucleus (⁷⁵As), or between the metal and the protons/carbons of the ligand, may be observed.
The magnitude of these coupling constants can provide insights into the nature and strength of the metal-ligand bond. nih.gov Furthermore, the coordination of the arsine to a metal center typically induces changes in the chemical shifts of the ligand's protons and carbons, with the magnitude and direction of the shift depending on the metal and the nature of the other ligands in the complex. nih.gov
⁷⁵As NMR, although challenged by the quadrupolar nature of the ⁷⁵As nucleus which often results in broad signals, can be a direct probe of the electronic environment around the arsenic atom. huji.ac.il The chemical shift of the ⁷⁵As nucleus is highly sensitive to its coordination environment. huji.ac.il
Hypothetical NMR Data for Ethylidipropoxyarsine
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (CH₃-CH₂-As) | 1.0 - 1.5 | Triplet | J(H,H) = 7-8 |
| ¹H (CH₃-CH₂-As) | 1.5 - 2.0 | Quartet | J(H,H) = 7-8 |
| ¹H (CH₃-CH₂-CH₂-O) | 0.8 - 1.2 | Triplet | J(H,H) = 7-8 |
| ¹H (CH₃-CH₂-CH₂-O) | 1.4 - 1.8 | Sextet | J(H,H) = 7-8 |
| ¹H (CH₃-CH₂-CH₂-O) | 3.5 - 4.0 | Triplet | J(H,H) = 7-8 |
| ¹³C (CH₃-CH₂-As) | 10 - 15 | - | - |
| ¹³C (CH₃-CH₂-As) | 20 - 25 | - | - |
| ¹³C (CH₃-CH₂-CH₂-O) | 10 - 15 | - | - |
| ¹³C (CH₃-CH₂-CH₂-O) | 20 - 25 | - | - |
| ¹³C (CH₃-CH₂-CH₂-O) | 65 - 75 | - | - |
| ⁷⁵As | Wide range | Broad singlet | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. cdnsciencepub.comresearchgate.net For ethylidipropoxyarsine, these techniques would be particularly useful for identifying the characteristic vibrations of the As-C and As-O bonds.
The IR and Raman spectra would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl and dipropoxy groups. More importantly, specific vibrational modes corresponding to the stretching of the As-C and As-O bonds would be observed in the lower frequency region of the spectrum. The positions of these bands can provide information about the bond strengths.
Expected Vibrational Frequencies for Ethylidipropoxyarsine
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H (alkyl) | Stretching | 2850 - 3000 |
| C-H (alkyl) | Bending | 1350 - 1470 |
| C-O | Stretching | 1000 - 1250 |
| As-O | Stretching | 550 - 700 |
| As-C | Stretching | 500 - 600 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
A successful crystallographic analysis would reveal the coordination geometry around the arsenic atom, which is expected to be pyramidal for a trivalent arsine. It would also provide the precise bond lengths of the As-C and As-O bonds and the C-As-O and O-As-O bond angles. Furthermore, the crystal packing would reveal any significant intermolecular interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.ukwikipedia.orglibretexts.org
For ethylidipropoxyarsine, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of the molecular ion would likely involve the cleavage of the As-C and As-O bonds. Common fragmentation pathways for organoarsenic compounds include the loss of alkyl and alkoxy radicals. nih.gov
Hypothetical Fragmentation Pattern for Ethylidipropoxyarsine
| m/z Value | Possible Fragment |
| [M]⁺ | [CH₃CH₂As(OCH₂CH₂CH₃)₂]⁺ |
| [M - 29]⁺ | [As(OCH₂CH₂CH₃)₂]⁺ |
| [M - 59]⁺ | [CH₃CH₂As(OCH₂CH₂CH₃)]⁺ |
| [M - 89]⁺ | [As(OCH₂CH₂CH₃)]⁺ |
This detailed analysis of the fragmentation pattern would allow for the confirmation of the proposed structure of ethylidipropoxyarsine.
No Publicly Available Research Found on the Coordination Chemistry of Ethylidipropoxyarsine
Following a comprehensive search of available scientific literature and chemical databases, no specific research, data, or publications pertaining to the coordination chemistry of the compound "Arsine, ethylidipropoxy-" could be identified. Consequently, it is not possible to provide an article on its behavior as a ligand, the synthesis of its metal complexes, or the nature of its metal-arsenic bonds as outlined in the user's request.
The field of coordination chemistry extensively studies how ligands—molecules or ions that donate electrons—bond to a central metal atom. Organoarsines, which are organic derivatives of arsine (AsH₃), are a known class of ligands. Their coordination behavior is generally understood, but the specific properties and reactivity of each individual organoarsine ligand must be determined through experimental research.
General principles of organoarsine chemistry suggest that they typically act as soft Lewis bases, forming coordinate bonds with metal centers through the lone pair of electrons on the arsenic atom. Their electronic and steric properties, which are crucial for determining the stability and structure of the resulting metal complexes, are dictated by the organic substituents attached to the arsenic. However, without specific studies on ethylidipropoxyarsine, any discussion of its coordination chemistry would be purely speculative.
Searches for this specific compound did not yield information on:
Synthesis and characterization of the ligand itself.
Reports of its use in forming coordination complexes with any transition metals or main group elements.
Spectroscopic, crystallographic, or computational data detailing metal-arsenic bond lengths, strengths, or geometric parameters.
While there is extensive literature on other arsine ligands, such as triphenylarsine (B46628) or various chelating arsines, this information cannot be extrapolated to ethylidipropoxyarsine with scientific accuracy. The unique electronic effects of the ethylidene and propoxy groups would significantly influence its properties as a ligand in ways that cannot be predicted without dedicated research.
Therefore, the requested article, with its detailed structure focusing on experimental findings and data, cannot be generated at this time due to the absence of foundational research on "Arsine, ethylidipropoxy-" in the public domain.
Coordination Chemistry of Ethylidipropoxyarsine As a Ligand
Ligand Exchange Dynamics and Reactivity within Coordination Spheres
Information regarding the kinetics, mechanisms, and thermodynamics of ligand exchange reactions involving ethylidipropoxyarsine is not available. Research on the lability of the ethylidipropoxyarsine ligand in various coordination environments, including factors influencing its substitution rates such as the nature of the metal center, the electronic and steric properties of co-ligands, and solvent effects, has not been documented.
Designing Novel Heteroleptic and Homoarsenical Complex Architectures
There is no published research on the use of ethylidipropoxyarsine as a building block for the rational design and synthesis of new coordination complexes. Reports on the synthesis of heteroleptic complexes, where ethylidipropoxyarsine is coordinated alongside other types of ligands, are absent from the scientific literature. Similarly, there is no information on the formation of homoarsenical complexes featuring multiple ethylidipropoxyarsine ligands. The structural characterization and exploration of the properties and potential applications of such complexes have not been investigated.
Theoretical and Computational Chemistry Applied to Ethylidipropoxyarsine Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethylidipropoxyarsine, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to predict its electronic structure and various molecular properties. superfri.orgyoutube.com
The first step in such a study is the geometry optimization of the ethylidipropoxyarsine molecule. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. youtube.comyoutube.com The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include the dipole moment, which indicates the polarity of the molecule, and the polarizability, which describes how the electron cloud is distorted by an external electric field. Vibrational frequency calculations can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure. superfri.org
Table 1: Predicted Molecular Properties of Ethylidipropoxyarsine from Quantum Chemical Calculations (Note: The following data is hypothetical and for illustrative purposes, representing typical outputs from such calculations.)
| Property | Calculated Value | Units |
| Dipole Moment | 1.85 | Debye |
| Polarizability | 15.2 x 10-24 | cm3 |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | 1.5 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
These calculations provide a detailed picture of the electronic distribution and energy levels within the molecule, which are crucial for understanding its reactivity and spectroscopic behavior. taylorandfrancis.com
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Energy Landscapes
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For ethylidipropoxyarsine, DFT can be used to explore potential reaction mechanisms and map out the corresponding energy landscapes. rsc.orgnih.gov
For instance, the reaction of ethylidipropoxyarsine with an electrophile can be modeled to understand the regioselectivity and stereoselectivity of the reaction. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. nih.gov
DFT calculations can also elucidate the role of catalysts in reactions involving ethylidipropoxyarsine. By modeling the interaction of the arsine with a catalyst, it is possible to understand how the catalyst lowers the activation energy and facilitates the reaction. nih.gov
Table 2: Hypothetical DFT-Calculated Energies for a Reaction involving Ethylidipropoxyarsine (Note: The following data is hypothetical and for illustrative purposes.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Ethylidipropoxyarsine + Electrophile) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +12.5 |
| Products | -20.1 |
The energy landscape provides a comprehensive view of the reaction pathway, highlighting the most likely mechanism and identifying any potential intermediates. rsc.org
Advanced Computational Modeling of Metal-Arsenic Bonding and Stability
The interaction of ethylidipropoxyarsine with metal centers is of significant interest, particularly in the context of catalysis and materials science. utexas.eduwikipedia.org Advanced computational methods can be used to model the bonding between the arsenic atom of ethylidipropoxyarsine and various metals.
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide a detailed description of the metal-arsenic bond. These methods can quantify the degree of covalent and ionic character in the bond, as well as identify the orbitals involved in the interaction. canterbury.ac.nzcanterbury.ac.nz
The stability of metal-ethylidipropoxyarsine complexes can be assessed by calculating the binding energy, which is the energy released upon the formation of the complex from the metal ion and the arsine ligand. acs.org By comparing the binding energies of ethylidipropoxyarsine with different metals, it is possible to predict which metals will form the most stable complexes.
Table 3: Illustrative Calculated Properties of a Metal-Ethylidipropoxyarsine Complex (Note: The following data is hypothetical and for illustrative purposes.)
| Property | Calculated Value |
| Metal-Arsenic Bond Length | 2.45 Å |
| Binding Energy | -25.8 kcal/mol |
| Charge on Arsenic Atom | +0.35 e |
| Charge on Metal Atom | +0.65 e |
These computational models are invaluable for designing new metal complexes with specific electronic and steric properties for applications in areas such as homogeneous catalysis. wikipedia.org
Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
For ethylidipropoxyarsine, the shape and energy of the HOMO and LUMO can be calculated using quantum chemical methods. The distribution of the HOMO can indicate the nucleophilic sites of the molecule, while the distribution of the LUMO can identify the electrophilic sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com
Analysis of the electron density distribution provides further insights into the reactive sites of the molecule. Regions of high electron density are susceptible to attack by electrophiles, while regions of low electron density are prone to attack by nucleophiles.
Table 4: Hypothetical Frontier Molecular Orbital Properties of Ethylidipropoxyarsine (Note: The following data is hypothetical and for illustrative purposes.)
| Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -6.2 | Arsenic (lone pair) |
| LUMO | 1.5 | Arsenic-Carbon (σ) |
| HOMO-1 | -7.8 | Oxygen (lone pairs) |
| LUMO+1 | 2.1 | Carbon-Hydrogen (σ) |
Understanding the FMOs and electron density distribution allows for the rationalization and prediction of the chemical behavior of ethylidipropoxyarsine in various reactions. ucsb.edu
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
While quantum chemical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of a large number of molecules and their interactions in a condensed phase, such as in a solution. tandfonline.comnih.govacs.org
In an MD simulation of ethylidipropoxyarsine in a solvent, the interactions between the arsine molecules and the solvent molecules are modeled using a force field. acs.orgnih.gov The simulation then solves Newton's equations of motion for all the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
From this trajectory, various properties can be calculated, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the arsine molecule. This provides information about the solvation shell around the ethylidipropoxyarsine. MD simulations can also be used to study the diffusion of ethylidipropoxyarsine in the solvent and to explore its conformational flexibility. nih.gov
Table 5: Illustrative Output from a Molecular Dynamics Simulation of Ethylidipropoxyarsine in Water (Note: The following data is hypothetical and for illustrative purposes.)
| Property | Calculated Value |
| First Solvation Shell Radius (As-Owater) | 3.2 Å |
| Coordination Number in First Shell | 4.5 |
| Diffusion Coefficient | 1.2 x 10-5 cm2/s |
| Average End-to-End Distance of Propoxy Chains | 4.8 Å |
These simulations provide a dynamic picture of how ethylidipropoxyarsine behaves in a realistic chemical environment, which is crucial for understanding its properties in solution-based applications. acs.org
Q & A
Q. How can researchers address ethical concerns when studying ethylidipropoxy arsine’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
